2-(3-Fluorophenyl)-N-hydroxyacetimidamide
Overview
Description
The compound “2-(3-Fluorophenyl)-N-hydroxyacetimidamide” is a complex organic molecule. It contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. The N-hydroxyacetimidamide part of the molecule contains nitrogen, oxygen, and hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorophenyl group would likely contribute to the compound’s aromaticity, while the N-hydroxyacetimidamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Pharmaceutical Research and Drug Development
2-(3-Fluorophenyl)-N-hydroxyacetimidamide is closely related to compounds studied in pharmaceutical research, particularly in the development of cholesterol-lowering agents. For example, Ezetimibe, a cholesterol absorption inhibitor, shares structural similarities with this compound. The efficacy of such inhibitors in lowering cholesterol levels has been demonstrated in various studies, including their mechanism of action and metabolic pathways (Brüning, Alig, & Schmidt, 2010), (Ghosal et al., 2004), (van Heek, Compton, & Davis, 2001).
Chemical Analysis and Detection
The compound is related to substances used in the development of selective and sensitive fluorescence probes for various applications, such as detecting specific ions or molecules. For example, studies on rhodamine B hydroxylamide, a compound with structural similarities, have demonstrated its use as a fluorescence probe for detecting copper ions in different environments, including human serum (Chen, Jia, Ma, Wang, & Wang, 2009).
Antimicrobial Research
Compounds structurally related to 2-(3-Fluorophenyl)-N-hydroxyacetimidamide have been synthesized and evaluated for their antibacterial and antifungal activities. Studies have demonstrated the effectiveness of these compounds against various bacterial and fungal species, indicating their potential in antimicrobial research (Saeed, Shaheen, Hameed, & Kazmi, 2010).
Cancer Research
Related fluorophenyl compounds have been explored for their potential as antitumor agents. Research has focused on synthesizing novel derivatives and evaluating their cytotoxic activities against different cancer cell lines. These studies contribute to the understanding of the mechanisms of action and the development of new anticancer drugs (Chou et al., 2010).
Analytical Chemistry
Research hasbeen conducted on developing and validating analytical methods for accurately determining the composition and purity of drugs related to 2-(3-Fluorophenyl)-N-hydroxyacetimidamide. This includes techniques like high-performance liquid chromatography (HPLC) for the quantitative determination of related substances in drug substances and products. These methods are crucial for ensuring the quality and safety of pharmaceutical products (Luo et al., 2015).
Biochemical Studies
The compound's analogs have been used in studies related to the synthesis of acyclonucleoside hydroxamic acids, which are potential inhibitors of ribonucleotide reductase. These studies are significant for understanding the biochemical pathways in cancer cells and developing potential antitumor agents (Farr, Bey, Sunkara, & Lippert, 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-fluorophenyl)-N'-hydroxyethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSPBYILTXWKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247637 | |
Record name | [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-N-hydroxyacetimidamide | |
CAS RN |
925252-32-0 | |
Record name | [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925252-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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